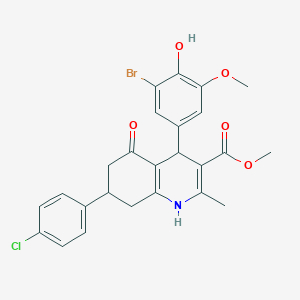![molecular formula C26H37NO2 B389053 2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol CAS No. 127704-28-3](/img/structure/B389053.png)
2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two tert-butyl groups, a hydroxyphenyl group, and a piperidino group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol typically involves multiple steps:
Formation of the Phenol Derivative: The initial step involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2,6-di(tert-butyl)phenol.
Introduction of the Hydroxyphenyl Group: The next step involves the reaction of 2,6-di(tert-butyl)phenol with a hydroxybenzaldehyde derivative under basic conditions to form the corresponding hydroxyphenyl derivative.
Attachment of the Piperidino Group: Finally, the hydroxyphenyl derivative is reacted with piperidine and formaldehyde in a Mannich reaction to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group formed during oxidation, converting it back to the hydroxyphenyl group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Regeneration of the hydroxyphenyl group.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol is used as a stabilizer in polymer chemistry to prevent degradation. It also serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
The compound has been studied for its antioxidant properties, which are attributed to the phenolic hydroxyl group. It is used in biological assays to investigate its potential protective effects against oxidative stress.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways involved in inflammation and cell signaling.
Industry
Industrially, it is used as an additive in lubricants and fuels to enhance stability and prevent oxidation. It is also employed in the production of high-performance materials due to its stabilizing properties.
Mecanismo De Acción
The mechanism of action of 2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The piperidino group enhances its solubility and bioavailability, allowing it to interact with various molecular targets and pathways, including those involved in antioxidant defense and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di(tert-butyl)-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di(tert-butyl)phenol: A simpler analog without the hydroxyphenyl and piperidino groups, used as an intermediate in organic synthesis.
4-Hydroxy-2,6-di(tert-butyl)phenol: Similar structure but lacks the piperidino group, used as an antioxidant.
Uniqueness
2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol is unique due to the presence of both the hydroxyphenyl and piperidino groups, which confer enhanced antioxidant properties and solubility. This makes it more effective in various applications compared to its simpler analogs.
Propiedades
Número CAS |
127704-28-3 |
|---|---|
Fórmula molecular |
C26H37NO2 |
Peso molecular |
395.6g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol |
InChI |
InChI=1S/C26H37NO2/c1-25(2,3)20-16-18(17-21(24(20)29)26(4,5)6)23(27-14-10-7-11-15-27)19-12-8-9-13-22(19)28/h8-9,12-13,16-17,23,28-29H,7,10-11,14-15H2,1-6H3 |
Clave InChI |
VPDSZFFCLBKLKX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2O)N3CCCCC3 |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-acetyl-2-[4-(diethylamino)-2-methoxybenzylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B388970.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B388972.png)



![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B388977.png)
![1-[1-(4-CHLOROPHENYL)-5-{4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B388978.png)




![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388988.png)
![Cyclohexyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B388989.png)

